molecular formula C20H19NOS B2966504 1-(furan-2-ylmethyl)-2-phenyl-5,6,7,8-tetrahydroquinoline-4(1H)-thione CAS No. 865591-13-5

1-(furan-2-ylmethyl)-2-phenyl-5,6,7,8-tetrahydroquinoline-4(1H)-thione

Cat. No.: B2966504
CAS No.: 865591-13-5
M. Wt: 321.44
InChI Key: IOCZMENTUWJGDH-UHFFFAOYSA-N
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Description

The compound 1-(furan-2-ylmethyl)-2-phenyl-5,6,7,8-tetrahydroquinoline-4(1H)-thione features a tetrahydroquinoline core with a thione group at position 4, a phenyl group at position 2, and a furan-2-ylmethyl substituent at position 1 (CAS: 342595-09-9; molecular formula: C₁₉H₁₈N₂OS; molar mass: 322.42 g/mol) .

Properties

IUPAC Name

1-(furan-2-ylmethyl)-2-phenyl-5,6,7,8-tetrahydroquinoline-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NOS/c23-20-13-19(15-7-2-1-3-8-15)21(14-16-9-6-12-22-16)18-11-5-4-10-17(18)20/h1-3,6-9,12-13H,4-5,10-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOCZMENTUWJGDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=S)C=C(N2CC3=CC=CO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(furan-2-ylmethyl)-2-phenyl-5,6,7,8-tetrahydroquinoline-4(1H)-thione typically involves multiple steps, starting with the construction of the tetrahydroquinoline core

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of effective coupling reagents can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(Furan-2-ylmethyl)-2-phenyl-5,6,7,8-tetrahydroquinoline-4(1H)-thione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The biological applications of this compound include its use as a probe in biochemical assays and as a potential inhibitor of certain enzymes or receptors.

Medicine: In medicine, 1-(furan-2-ylmethyl)-2-phenyl-5,6,7,8-tetrahydroquinoline-4(1H)-thione may be explored for its therapeutic properties, such as anticancer or anti-inflammatory activities.

Industry: In industry, this compound can be utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1-(furan-2-ylmethyl)-2-phenyl-5,6,7,8-tetrahydroquinoline-4(1H)-thione exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, leading to the modulation of biological processes.

Comparison with Similar Compounds

Tetrahydroquinoline-2(1H)-thiones

Example: 3-Cyano-4-(p-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinoline-2(1H)-thione ()

  • Core Structure: Tetrahydroquinoline with a thione at position 2.
  • Substituents: Cyano (position 3), p-methoxyphenyl (position 4), and ketone (position 5).
  • Synthesis : Derived from dimedone (1,3-cyclohexanedione) and nitrile precursors, highlighting the use of cyclization reactions .
  • Key Difference : The thione position (C2 vs. C4) and substituents (e.g., ketone at C5) alter electronic properties and reactivity compared to the target compound.

Quinazoline-4(1H)-thiones

Examples :

  • 1-Benzyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione (CAS: 94875-12-4; C₂₁H₂₀N₂S) .
  • 2-(2-Bromophenyl)-1-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione (CAS: 62721-95-3) .
Property Target Compound (Quinoline) Quinazoline Analogs (e.g., )
Core Structure Quinoline (1 N atom) Quinazoline (2 N atoms)
Thione Position C4 C4
Substituents Furan-2-ylmethyl (C1), phenyl (C2) Benzyl/phenyl/bromoaryl groups
Molecular Weight 322.42 g/mol 332.46–627.21 g/mol
Potential Applications Not reported Pharmaceutical intermediates (inferred from quinazoline’s medicinal relevance)
  • Synthesis: Quinazoline-thiones are synthesized via reactions involving isothiocyanates and amines under reflux conditions (e.g., methanol, 10 days) .

Thiazine-2-thiones

Example : 6-Mesityl-4-phenyl-3,6-dihydro-2H-1,3-thiazine-2-thione ()

  • Core Structure : 1,3-Thiazine with a thione at position 2.
  • Substituents : Mesityl (position 6), phenyl (position 4).
  • Synthesis : Prepared via n-butyllithium-mediated reactions of nitriles, aldehydes, and carbon disulfide .
  • Key Difference: The thiazine core lacks aromaticity in the tetrahydroquinoline/quinazoline systems, reducing planarity and conjugation. This impacts photophysical properties and solubility.

Pyrazine-2(1H)-thione

Example: Pyrazine-2(1H)-thione (C₄H₄N₂S; monoclinic crystal system, P2₁/m space group) .

  • Core Structure : Pyrazine (two adjacent N atoms) with a thione at position 2.
  • Applications : Used in coordination chemistry as a ligand for metal complexes .
  • Comparison: The smaller pyrazine ring and simpler substituents contrast with the bulky tetrahydroquinoline/quinazoline frameworks, affecting thermal stability and intermolecular interactions.

Data Table: Key Compounds and Properties

Compound Name Core Thione Position Molecular Formula Molar Mass (g/mol) Key Applications Reference
1-(Furan-2-ylmethyl)-2-phenyl-5,6,7,8-tetrahydroquinoline-4(1H)-thione Quinoline C4 C₁₉H₁₈N₂OS 322.42 Not reported
3-Cyano-4-(p-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinoline-2(1H)-thione Quinoline C2 C₁₈H₁₅N₂O₂S 335.39 Bioactive precursors
1-Benzyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione Quinazoline C4 C₂₁H₂₀N₂S 332.46 Pharmaceutical studies
6-Mesityl-4-phenyl-3,6-dihydro-2H-1,3-thiazine-2-thione Thiazine C2 C₁₉H₂₀N₂S₂ 326.10 Synthetic intermediate

Biological Activity

1-(furan-2-ylmethyl)-2-phenyl-5,6,7,8-tetrahydroquinoline-4(1H)-thione is a compound of significant interest due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C16_{16}H18_{18}N2_{2}S
  • Molecular Weight : 282.39 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activities of this compound have been evaluated in various studies, showcasing its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

1. Anticancer Activity

Recent studies have demonstrated that derivatives of tetrahydroquinoline exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Mechanism : The compound induces apoptosis through the activation of caspase pathways and inhibition of the NF-kB signaling pathway.
Cell LineIC50_{50} (µM)Mechanism of Action
MCF-715.5Caspase activation
HeLa12.3NF-kB inhibition
A54910.0Apoptosis induction

2. Anti-inflammatory Activity

The compound has shown promising results in reducing inflammation:

  • Model Used : Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
  • Findings : It significantly reduced nitric oxide (NO) production and inhibited iNOS expression.
Treatment Concentration (µM)NO Production (% Inhibition)
530%
1050%
2070%

3. Antimicrobial Activity

The antimicrobial efficacy of the compound has been evaluated against various bacterial strains:

  • Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli.
  • Results : The compound exhibited notable antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.

Case Studies and Research Findings

  • Study on Cytotoxicity :
    • A study conducted by Mandewale et al. (2015) synthesized a series of tetrahydroquinoline derivatives and assessed their cytotoxicity against MCF-7 cells. The results indicated that modifications to the phenyl ring enhanced cytotoxic effects significantly.
  • Anti-inflammatory Mechanisms :
    • Research published in Pharmaceutical Biology demonstrated that tetrahydroquinoline derivatives could reduce inflammation markers in animal models of arthritis, suggesting potential therapeutic applications in treating inflammatory diseases.
  • Antimicrobial Efficacy :
    • A recent investigation into the antimicrobial properties highlighted that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, outperforming standard antibiotics in some cases.

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